2-Amino-2-(2-chloro-6-fluorophenyl)acetamide
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Overview
Description
2-Amino-2-(2-chloro-6-fluorophenyl)acetamide is an organic compound that belongs to the class of phenylacetamides. It is characterized by the presence of an amino group attached to a phenyl ring substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-6-fluorophenyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with glycine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-chloro-6-fluorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce various substituted phenylacetamides .
Scientific Research Applications
2-Amino-2-(2-chloro-6-fluorophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a thrombin inhibitor, which could have implications in the development of anticoagulant drugs.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on various biological pathways.
Industrial Applications: It is utilized in the synthesis of complex organic molecules, which are important in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-chloro-6-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a thrombin inhibitor, it binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin and thereby inhibiting blood clot formation . The molecular pathways involved include the inhibition of the coagulation cascade, which is crucial for its anticoagulant effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-6-fluorophenyl)acetamide: Lacks the amino group, which may affect its biological activity and chemical reactivity.
2-Amino-2-(2-chloro-4-fluorophenyl)acetamide: Similar structure but with a different position of the fluorine atom, which can influence its properties and applications.
Uniqueness
2-Amino-2-(2-chloro-6-fluorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to act as a thrombin inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C8H8ClFN2O |
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Molecular Weight |
202.61 g/mol |
IUPAC Name |
2-amino-2-(2-chloro-6-fluorophenyl)acetamide |
InChI |
InChI=1S/C8H8ClFN2O/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13) |
InChI Key |
CZVAMSWDZMHISZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C(=O)N)N)F |
Origin of Product |
United States |
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